

Optimizing SB-649868 dosage for sleep induction

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Compound of Interest

Compound Name: SB-649868

Cat. No.: B1680840

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Technical Support Center: SB-649868

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of **SB-649868** for sleep induction experiments.

Troubleshooting Guides and FAQs

This section addresses specific issues and questions that may arise during the experimental use of **SB-649868**.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **SB-649868**?

A1: **SB-649868** is a dual orexin receptor antagonist (DORA).[1][2] It functions by blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R.[1] This inhibition of orexin signaling suppresses wakefulness and promotes the initiation and maintenance of sleep.[3][4]

Q2: What is the recommended starting dose for sleep induction in human subjects?

A2: Based on clinical trial data, a starting dose of 10 mg is suggested for sleep induction.[2][5] This dose has been shown to significantly reduce the latency to persistent sleep.[2][5]

Q3: How should the dosage be adjusted to improve sleep maintenance?

A3: To enhance sleep maintenance, as measured by a reduction in wake after sleep onset (WASO), a higher dose of 30 mg or 60 mg may be necessary.^[5] Clinical studies have demonstrated that while a 10 mg dose is effective for sleep initiation, the 30 mg and 60 mg doses provide significant improvements in sleep maintenance.^[5]

Q4: What is the pharmacokinetic profile of **SB-649868** and how does it influence dosing schedule?

A4: **SB-649868** has an estimated half-life of 3-6 hours.^[6]^[7] This relatively short half-life suggests that it should be administered shortly before bedtime to maximize its hypnotic effects during the desired sleep period and minimize the potential for next-day residual effects.^[6] Administration after an evening meal has been noted to increase the rate of absorption, leading to a higher maximum concentration (C_{max}).^[6]

Q5: What are the known side effects associated with **SB-649868**?

A5: The most commonly reported adverse events are mechanism-related and include somnolence and fatigue, particularly at higher doses of 60 mg and 80 mg.^[1]^[6] Generally, **SB-649868** has been well-tolerated in clinical trials at doses up to 80 mg.^[1]^[7]

Troubleshooting Guide

Issue 1: Suboptimal sleep induction observed at the initial dose.

- Possible Cause: Individual variability in drug metabolism or baseline insomnia severity.
- Troubleshooting Steps:
 - Ensure the subject is in a controlled environment conducive to sleep to minimize external disruptions.
 - Consider a dose escalation to 30 mg. Studies have shown a clear dose-dependent effect on sleep induction.^[5]

- Verify that administration timing is appropriate (e.g., 90 minutes before bedtime as in some clinical trials) to align peak plasma concentrations with the desired sleep onset period.[1]

Issue 2: Subjects report significant next-day drowsiness.

- Possible Cause: The dose may be too high for the individual's metabolism, or the timing of administration is too close to the wake-up time.
- Troubleshooting Steps:
 - If using a higher dose (e.g., 60 mg or 80 mg), consider reducing the dosage to 30 mg.
 - Ensure that there is a sufficient time window (at least 8 hours) between drug administration and the expected time of awakening.
 - Assess for potential drug-drug interactions. **SB-649868** has been shown to inhibit CYP3A4, which could affect the metabolism of other drugs.[6][8]

Issue 3: Inconsistent results across a study cohort.

- Possible Cause: Variability in food intake prior to dosing.
- Troubleshooting Steps:
 - Standardize the pre-dosing meal conditions. Administration in a fed state can increase the rate of absorption and C_{max}. [6]
 - Collect pharmacokinetic data to correlate plasma concentrations of **SB-649868** with the observed sleep effects.[5]

Data Presentation

Table 1: Summary of **SB-649868** Effects on Sleep Parameters in Humans

Dose	Change in Latency to Persistent Sleep (LPS)	Change in Wake After Sleep Onset (WASO)	Change in Total Sleep Time (TST)
10 mg	Significantly reduced[2][5]	Not significantly reduced[5]	Increased by ~17-22 minutes[2][5]
30 mg	Significantly reduced[2][5]	Significantly reduced by ~14.7 minutes[5][9]	Increased by ~31-45 minutes[2][5]
60 mg	Significantly reduced[5]	Significantly reduced[5]	Increased by up to ~70 minutes[5]

Table 2: Pharmacokinetic Properties of **SB-649868** in Humans

Parameter	Value	Reference
Half-life ($t_{1/2}$)	3 - 6 hours	[6]
Time to Peak Plasma Concentration (Tmax)	~1.5 - 3 hours	[5]
Effect of Food on Absorption	Increased rate of absorption (higher Cmax), but not the extent of absorption.	[6]
Primary Route of Elimination	Feces (~79%)	[10]

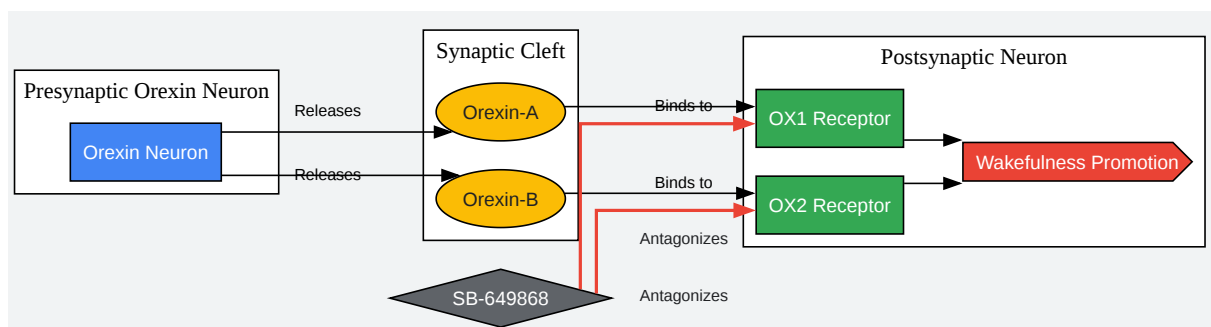
Experimental Protocols

Protocol 1: Polysomnography (PSG) Assessment of Sleep Induction and Maintenance

- **Subject Preparation:** Subjects should be screened for primary insomnia and be in good health. Acclimatize subjects to the sleep laboratory environment for at least one night before the baseline recording.
- **Instrumentation:** Attach electrodes for standard polysomnography, including electroencephalography (EEG), electrooculography (EOG), and electromyography (EMG) on the chin.

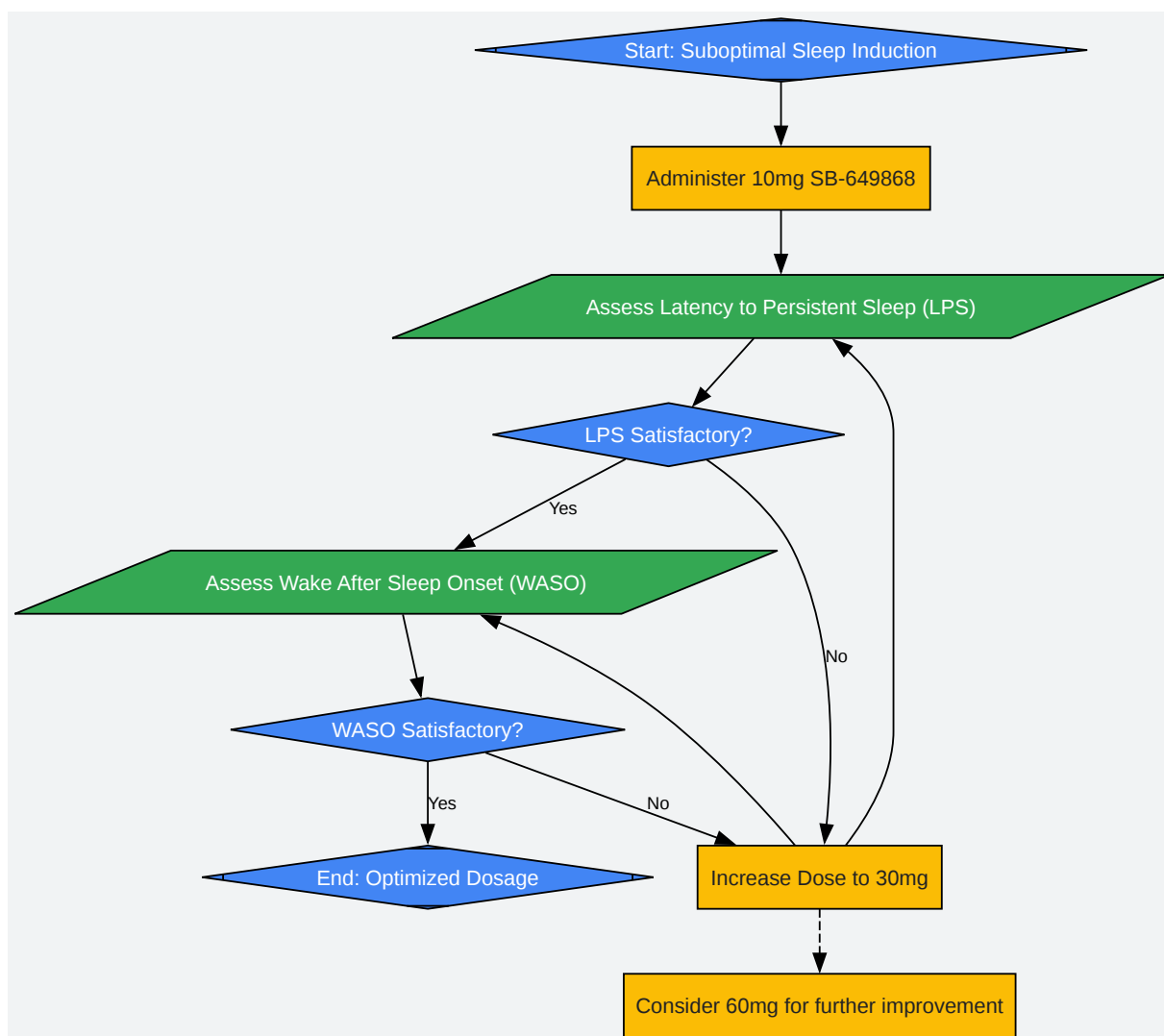
- Baseline Recording: Record a full night of sleep to establish baseline sleep parameters.
- Drug Administration: Administer a single oral dose of **SB-649868** (e.g., 10, 30, or 60 mg) or placebo approximately 90 minutes before bedtime.[1]
- PSG Recording: Record sleep for at least 8 hours following drug administration.
- Data Analysis: Score the sleep records according to standardized criteria (e.g., Rechtschaffen and Kales).[5] The primary endpoints to analyze are Latency to Persistent Sleep (LPS), Wake After Sleep Onset (WASO), and Total Sleep Time (TST).[5]

Mandatory Visualization



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Caption: Mechanism of action of **SB-649868** as a dual orexin receptor antagonist.



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